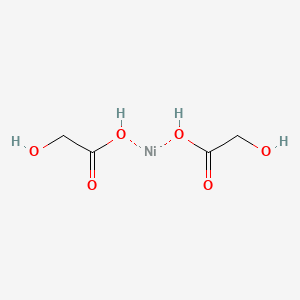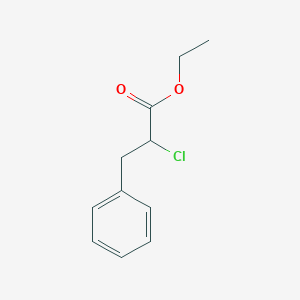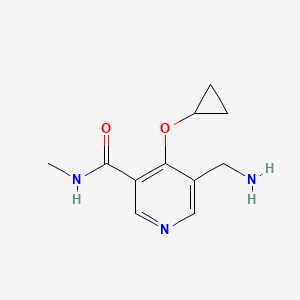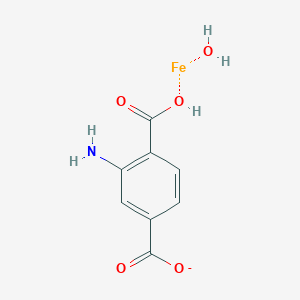
3-Amino-4-carboxybenzoate;iron;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-carboxybenzoate;iron;hydrate is a coordination compound that consists of 3-amino-4-carboxybenzoate ligands coordinated to an iron center, with water molecules as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-carboxybenzoate;iron;hydrate typically involves the reaction of 3-amino-4-carboxybenzoic acid with an iron salt, such as iron(III) chloride, in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
3-Amino-4-carboxybenzoic acid+Iron(III) chloride+Water→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-carboxybenzoate;iron;hydrate can undergo various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The amino and carboxyl groups on the benzoate ligand can undergo substitution reactions with other chemical groups.
Coordination: The iron center can form coordination complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Coordination: Ligands such as phosphines or amines can be used to form new coordination complexes.
Major Products Formed
Oxidation: Oxidized forms of the iron center, such as iron(IV) or iron(V) species.
Substitution: Substituted derivatives of the benzoate ligand.
Coordination: New coordination complexes with different ligands.
Scientific Research Applications
3-Amino-4-carboxybenzoate;iron;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability or magnetic properties.
Mechanism of Action
The mechanism of action of 3-amino-4-carboxybenzoate;iron;hydrate involves its interaction with molecular targets through coordination and redox reactions. The iron center can participate in electron transfer processes, while the benzoate ligand can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.
3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a carboxyl group.
3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a carboxyl group.
Uniqueness
3-Amino-4-carboxybenzoate;iron;hydrate is unique due to the presence of both amino and carboxyl groups on the benzoate ligand, which allows for versatile chemical reactivity. The coordination with iron adds further complexity and potential for redox activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H8FeNO5- |
|---|---|
Molecular Weight |
254.00 g/mol |
IUPAC Name |
3-amino-4-carboxybenzoate;iron;hydrate |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/p-1 |
InChI Key |
SWHREFVYGOMVAT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


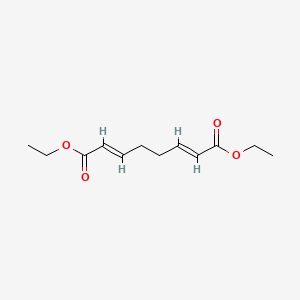
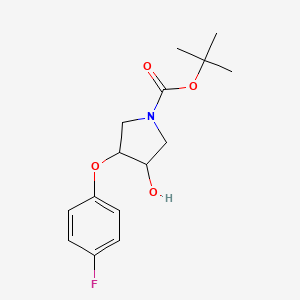
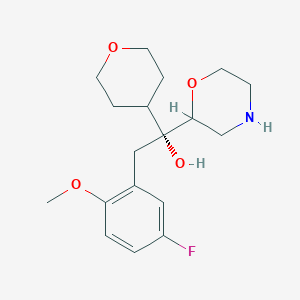
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)

![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)

![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
